6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one (CAS 1707378-88-8; molecular formula C₉H₁₀N₄O; MW 190.20) is the unsubstituted parent tricyclic scaffold of the pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one chemotype. This fused heterocyclic system integrates a pyrazole ring with a pyrido[1,2-a]pyrimidine framework and serves as the essential synthetic intermediate for generating diversely substituted analogs with validated anticancer kinase-inhibitory activity, including DDR2 inhibitor PP562 and VEGFR-2 inhibitor 10k.

Molecular Formula C9H10N4O
Molecular Weight 190.20 g/mol
Cat. No. B11904762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one
Molecular FormulaC9H10N4O
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC1CCN2C(=NC3=C(C2=O)C=NN3)C1
InChIInChI=1S/C9H10N4O/c14-9-6-5-10-12-8(6)11-7-3-1-2-4-13(7)9/h5H,1-4H2,(H,10,12)
InChIKeyXBAYGMQIZSIFQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one – Core Scaffold Identity and Procurement Context


6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one (CAS 1707378-88-8; molecular formula C₉H₁₀N₄O; MW 190.20) is the unsubstituted parent tricyclic scaffold of the pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one chemotype . This fused heterocyclic system integrates a pyrazole ring with a pyrido[1,2-a]pyrimidine framework and serves as the essential synthetic intermediate for generating diversely substituted analogs with validated anticancer kinase-inhibitory activity, including DDR2 inhibitor PP562 and VEGFR-2 inhibitor 10k [1][2]. The scaffold itself is pharmacologically inactive—a defining property that distinguishes it from pre-functionalized pyrazolo[3,4-d]pyrimidine building blocks and makes it uniquely suited for systematic structure–activity relationship (SAR) exploration [1].

Why 6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one Cannot Be Replaced by Generic Pyrazolo[3,4-d]pyrimidine Scaffolds


Generic pyrazolo[3,4-d]pyrimidine scaffolds (e.g., ibrutinib core, 4-aminopyrazolo[3,4-d]pyrimidines) lack the fused saturated tetrahydropyrido ring that defines the pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one system [1]. This tetramethylene side-ring is not merely a structural embellishment: it directly controls the scaffold's derivatization geometry at the C9 position via an arylidene condensation handle, and the ring size (tetramethylene vs. trimethylene) quantitatively governs antiproliferative potency. Intermediates lacking the arylidene moiety are completely inactive (IC₅₀ >50 μM across all five tested cancer cell lines), proving that the unsubstituted scaffold is a required—but insufficient—precursor for generating active derivatives [2]. Furthermore, the N1 position on this scaffold accepts methylation that redirects kinase selectivity between VEGFR-2 (IC₅₀ 13.18 nM for 10k) and DDR2 (PP562), a bifurcation not achievable with fixed-substitution commercial alternatives [2][3]. Substituting this specific scaffold with a pre-functionalized pyrazolo[3,4-d]pyrimidine core would eliminate the C9 arylidene derivatization vector and forfeit the ring-size-dependent potency gains documented across both trimethylene (series 9a–z) and tetramethylene (series 10a–t) libraries [2].

Quantitative Differentiation Evidence for 6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one Against Closest Analogs


Scaffold Pre-Activation Requirement: Unsubstituted Parent Is Pharmacologically Silent—Derivatization Is Mandatory for Activity

Pyrazolo[3,4-d]pyrimidinone intermediates without an aryl(heteryl)idene portion (compounds 5–8, which include the unsubstituted tricyclic scaffold) did not demonstrate any inhibition potency against five human cancer cell lines, with all IC₅₀ values exceeding 50 μM [1]. In contrast, introduction of an arylidene fragment at the C9 position of the identical scaffold yielded derivatives (e.g., 10k) with IC₅₀ values as low as 0.03 μM [1]. This confirms that the unsubstituted scaffold serves as an obligate synthetic intermediate whose biological value is realized exclusively through further derivatization.

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Side-Ring Size Determines Potency: Tetramethylene Scaffold (10k) Outperforms Trimethylene Analog (9h) by 30–130-Fold

In the same study, the tetramethylene side-ring derivative 10k (built from the 6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one scaffold) was directly compared with the trimethylene analog 9h bearing the same 3-methylphenyl arylidene substituent [1]. Across all five cancer cell lines, 10k showed IC₅₀ values 30- to 137-fold lower than 9h. This demonstrates that the tetramethylene ring size of the target scaffold is a critical potency determinant, not merely an interchangeable structural feature.

Medicinal Chemistry Scaffold Optimization Anticancer Drug Design

Kinase Selectivity Bifurcation: N1-Methylation of the Scaffold Redirects Target Engagement Between VEGFR-2 and DDR2

Derivatives built on the 6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one scaffold can be directed toward distinct kinase targets by varying the C9 arylidene substitution. Compound 10k (3,4,5-trimethoxybenzylidene) potently inhibits VEGFR-2 with an IC₅₀ of 13.18 ± 0.17 nM, surpassing sunitinib (IC₅₀ = 14.2 ± 0.02 nM) [1][2]. In contrast, PP562 (3-methylbenzylidene) was identified as a DDR2 kinase inhibitor through a 100-kinase panel screen at 1.0 μM, with DDR2-dependent antiproliferative effects confirmed by gene knockdown experiments [3]. This target bifurcation from a single scaffold is a distinguishing feature not replicated by fixed-target pyrazolo[3,4-d]pyrimidine chemotypes such as ibrutinib (BTK-selective) or DDR1-IN-2 (13.1 nM DDR1, 203 nM DDR2) [4].

Kinase Selectivity VEGFR-2 Inhibition DDR2 Inhibition Target Engagement

Broad-Spectrum Antiproliferative Potency: PP562 Derivative Achieves Sub-Micromolar IC₅₀ Across 16 Cancer Cell Lines

The C9-(3-methylbenzylidene) derivative PP562, synthesized directly from the 1-methyl analog of the target scaffold (intermediate A), was screened against sixteen human cancer cell lines and exhibited IC₅₀ values ranging from 0.016 to 5.667 μM [1]. PP562 showed particularly potent activity against gastric cancer HGC-27 cells, where DDR2 gene knockdown significantly impaired its antitumor effects, confirming on-target pharmacology [1]. In comparison, the structurally related pyrazolo[3,4-d]pyrimidine DDR1 inhibitor compound 31 (Dong et al.) blocked proliferation of DDR1-overexpressing cell lines with IC₅₀ values of 3.4–4.0 μM, approximately 10- to 250-fold less potent than PP562 on its most sensitive lines [2].

Anticancer Activity Broad-Spectrum Cytotoxicity Gastric Cancer

In Vivo Tumor Growth Inhibition: Derivative 10k Achieves 61.9% TGI in HT-29 Colon Cancer Xenograft Model

Derivative 10k, built on the 1-methyl-6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one intermediate (directly derived from the target scaffold core), was evaluated in an HT-29 colon cancer xenograft nude mouse model via oral administration [1]. At doses of 20, 30, and 40 mg/kg, 10k achieved tumor growth inhibition (TGI) of 61.72%, 49.81%, and 61.91%, respectively, with average tumor volumes of 539.82, 678.20, and 537.60 mm³ compared to vehicle control [1]. This represents in vivo proof-of-concept for the tetramethylene scaffold class. In contrast, the trimethylene analog 9h has not been reported to demonstrate in vivo efficacy at any dose, reflecting the potency deficit observed in vitro [1].

In Vivo Efficacy Xenograft Model Colon Cancer Oral Administration

Synthetic Efficiency: Two-Step Access to Derivatizable Intermediate from Commercial Starting Materials

The 1-methyl analog of the target scaffold (intermediate A) is synthesized in a single POCl₃-mediated cyclocondensation step from commercially available 1-methyl-5-amino-4-pyrazole and 2-piperidone, followed by C9 arylidene condensation to yield final active derivatives [1]. This two-step sequence contrasts with the multi-step routes required for many functionalized pyrazolo[3,4-d]pyrimidine scaffolds (e.g., ibrutinib requires 5+ synthetic steps from commercial pyrazolo[3,4-d]pyrimidine cores) [2]. The unsubstituted parent scaffold (CAS 1707378-88-8) is available at ≥97% purity from multiple vendors, enabling direct entry into derivatization workflows without in-house core synthesis .

Synthetic Chemistry Building Block Medicinal Chemistry POCl₃-Mediated Cyclocondensation

Optimal Procurement and Research Application Scenarios for 6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one


Kinase Inhibitor Library Design: Dual DDR2/VEGFR-2 Lead Discovery from a Single Scaffold

Medicinal chemistry teams building focused kinase inhibitor libraries can procure the unsubstituted scaffold (CAS 1707378-88-8) as a central intermediate. By varying the C9 arylidene substituent, the same scaffold yields either DDR2-selective inhibitors (e.g., PP562, IC₅₀ 0.016–5.667 μM across 16 cell lines [1]) or VEGFR-2 inhibitors (e.g., 10k, VEGFR-2 IC₅₀ 13.18 nM [2]). This dual-target versatility reduces the number of distinct scaffolds in the compound management inventory. The scaffold's synthetic accessibility—two steps from commercial precursors to active derivatives—enables rapid parallel library synthesis with diverse benzaldehyde inputs at the C9 position [1].

Gastric Cancer Targeted Therapy: DDR2-Dependent Mechanism of Action

The PP562 derivative of this scaffold demonstrates potent, DDR2-dependent antiproliferative activity in HGC-27 gastric cancer cells, with the most sensitive IC₅₀ of 0.016 μM [1]. DDR2 gene knockdown significantly impairs this antitumor effect, confirming target engagement [1]. Given that gastric cancer has the second-highest cancer mortality globally and lacks approved DDR2-targeted therapies, procurement of this scaffold for DDR2-focused gastric cancer programs is supported by both potency data and mechanistic validation. In contrast, DDR1-selective pyrazolo[3,4-d]pyrimidine inhibitors (e.g., Dong et al. compound 31) show IC₅₀ values of 3.4–4.0 μM [3], representing a >200-fold potency gap in the gastric cancer context.

In Vivo Lead Optimization: Oral Anti-Angiogenic Colon Cancer Programs

Compound 10k, derived from the 1-methyl analog of this scaffold, achieves 61.9% tumor growth inhibition in an HT-29 colon cancer xenograft model at 40 mg/kg oral dosing, with a VEGFR-2 IC₅₀ of 13.18 nM that surpasses sunitinib (14.2 nM) [1][2]. The in vivo efficacy, combined with oral bioavailability, supports procurement of the tetramethylene scaffold for lead optimization programs targeting VEGFR-2-driven angiogenesis in colorectal cancer. Critically, the trimethylene analog series (9a–z) does not demonstrate comparable in vivo activity, reinforcing that the tetramethylene ring size is a selection-critical feature [2].

Academic–Industrial Collaborative SAR Exploration: Ring-Size and Substituent Optimization

This scaffold is uniquely suited for systematic SAR studies because the unsubstituted parent is pharmacologically silent (IC₅₀ >50 μM) [2], enabling clean attribution of activity to specific structural modifications. The published library data—comparing 15 trimethylene derivatives (9a–z) and 20 tetramethylene derivatives (10a–t)—provides a direct quantitative framework for ring-size optimization [2]. Procurement of the tetramethylene scaffold (CAS 1707378-88-8) ensures access to the higher-potency chemical space, with the understanding that C9 arylidene derivatization is required to unlock biological activity. This property makes the scaffold ideal for academic labs and CROs conducting hit-to-lead exploration where interpretable SAR is paramount.

Quote Request

Request a Quote for 6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.